6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazine and pyrimidine rings .
Scientific Research Applications
This compound has several scientific research applications. It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra, showing significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Additionally, it has been studied for its potential use in the treatment of various diseases due to its biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .
Mechanism of Action
The mechanism of action of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . This inhibition affects various cellular processes, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine include other pyrimidine derivatives such as uracil, cytosine, and thymine, which are commonly found in DNA and RNA . the unique combination of the piperazine and pyrimidine rings, along with the specific substituents, gives this compound distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H22ClN5 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22ClN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
VNEOBOHGFDWRTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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